molecular formula C18H20FN3 B5545696 4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine CAS No. 303092-64-0

4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine

Cat. No.: B5545696
CAS No.: 303092-64-0
M. Wt: 297.4 g/mol
InChI Key: LKKHGYMEPCPXLN-XSFVSMFZSA-N
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Description

4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine typically involves the condensation of 4-benzylpiperazine with 3-fluorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine: A precursor in the synthesis of 4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine.

    3-fluorobenzaldehyde: Another precursor used in the synthesis.

    N-benzylpiperazine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

This compound is unique due to the presence of both benzyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3/c19-18-8-4-7-17(13-18)14-20-22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKHGYMEPCPXLN-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-64-0
Record name 4-BENZYL-N-(3-FLUOROBENZYLIDENE)-1-PIPERAZINAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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